Guanfacine-13C,d5 (hydrochloride)

Description

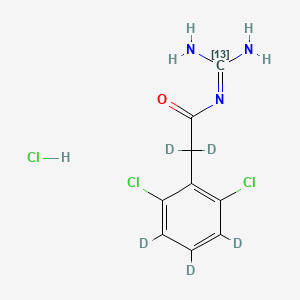

Guanfacine-13C,d5 (hydrochloride) is a stable isotope-labeled analog of guanfacine, a selective α2A-adrenergic receptor agonist. The compound incorporates five deuterium atoms (d5) and one carbon-13 (13C) atom, replacing their natural isotopes in the molecular structure. This labeling facilitates its use in pharmacokinetic studies, metabolic profiling, and quantitative mass spectrometry analyses, enabling precise tracking of guanfacine in biological systems without altering its pharmacological activity . Guanfacine itself is clinically employed to treat hypertension and attention-deficit/hyperactivity disorder (ADHD) by modulating norepinephrine release in the prefrontal cortex .

Properties

Molecular Formula |

C9H10Cl3N3O |

|---|---|

Molecular Weight |

288.6 g/mol |

IUPAC Name |

2,2-dideuterio-N-(diamino(113C)methylidene)-2-(2,6-dichloro-3,4,5-trideuteriophenyl)acetamide;hydrochloride |

InChI |

InChI=1S/C9H9Cl2N3O.ClH/c10-6-2-1-3-7(11)5(6)4-8(15)14-9(12)13;/h1-3H,4H2,(H4,12,13,14,15);1H/i1D,2D,3D,4D2,9+1; |

InChI Key |

DGFYECXYGUIODH-CXUAHUAISA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])Cl)C([2H])([2H])C(=O)N=[13C](N)N)Cl)[2H].Cl |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CC(=O)N=C(N)N)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Key Steps in Preparation

Isotopic Labeling of Starting Materials :

- Carbon-13 (13C) Incorporation : Typically achieved by using 13C-labeled precursors, such as 13C-labeled 2,6-dichlorophenylacetonitrile.

- Deuterium (d5) Incorporation : Deuterium is introduced via deuterated solvents (e.g., D2O, CD3OD) or deuterated reagents during specific steps, such as hydrogen-deuterium exchange or reductive amination.

Condensation and Cyclization :

Ammonolysis :

Salt Formation :

Detailed Synthesis Routes

Route 1: From 2,6-Dichlorophenylacetonitrile

Step 1 : Synthesis of 13C-labeled 2,6-dichlorophenylacetonitrile.

- Reagents : 13C-labeled cyano group precursor.

- Conditions : Reaction under anhydrous conditions with concentrated sulfuric acid for alcoholysis (e.g., in methanol).

Step 2 : Condensation with Deuterated Guanidine Derivative.

- Reagents : Methoxyl group isourea hydrochloride (deuterated), HATU, and DIPEA.

- Conditions : Methyl alcohol solvent, 25–60°C, 1–3 hours.

Step 3 : Ammonolysis.

- Reagents : 25% NH3 or ND3 solution.

- Conditions : 35–60°C, 2–4 hours, followed by vacuum distillation to remove methanol.

Step 4 : Salt Formation.

- Reagents : Hydrochloric acid (35–37% w/w).

- Conditions : pH adjustment to 1–2, vacuum concentration, and crystallization in ethanol.

| Parameter | Value | Source |

|---|---|---|

| Reaction Temperature | 35–60°C (ammonolysis) | |

| Solvent Ratios | 1g:10–20 mL (ethanol) | |

| Yield | ~30–55g (crude product) |

Isotopic Labeling Strategies

Carbon-13 (13C) Incorporation

Deuterium (d5) Incorporation

- Target Sites : Methyl groups or hydrogen-rich positions.

- Method :

Purification and Quality Control

- Recrystallization :

- Characterization :

Challenges and Considerations

- Isotopic Purity : Ensuring minimal cross-contamination with non-labeled species.

- Cost and Availability : 13C and deuterated reagents are expensive, impacting scalability.

- Stability : Deuterated compounds may exhibit altered metabolic pathways, requiring validation in bioanalytical assays.

Applications in Analytical Chemistry

Guanfacine-13C,d5 hydrochloride serves as an internal standard in LC-MS/MS for quantifying guanfacine in biological samples (e.g., plasma, urine).

| Application | Parameters | Source |

|---|---|---|

| Matrix | Oral fluid, plasma, urine | |

| LOD/LOQ | 0.5–500 ng/mL | |

| Chromatography | Chiral vancomycin or HSS C18 |

Chemical Reactions Analysis

1.1. Condensation with Guanidine Derivatives

The primary synthetic route involves the reaction of 2,6-dichlorophenylacetate derivatives with guanidine or analogs under controlled conditions .

Reaction Scheme:

Key Parameters:

| Step | Catalyst/Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | HATU/DIPEA, MeOH | 25 | 3 | 85–90 |

| 2 | HCl (35–37%) | 30 | 0.5 | 95 |

Data adapted from patents and synthesis protocols .

1.2. Methanolysis of Nitriles

Alternative methods use methanolysis of 2,6-dichlorophenylacetonitrile in sulfuric acid, followed by guanidine condensation :

Optimized Conditions:

-

Solvent: Methanol/isopropanol (1:3 ratio)

-

Catalyst: Concentrated H<sub>2</sub>SO<sub>4</sub>

Metabolic Reactions

Guanfacine-13C,d5 undergoes hepatic metabolism via cytochrome P450 enzymes, with isotopic labeling enabling precise tracking of pathways .

2.1. CYP3A4-Mediated Oxidation

The compound is oxidized by CYP3A4 to form 3-hydroxyguanfacine, its primary metabolite :

Kinetic Parameters:

| Parameter | Value |

|---|---|

| K<sub>m</sub> | 15.2 µM |

| V<sub>max</sub> | 4.3 nmol/min/mg |

| Half-life (t<sub>1/2</sub>) | 17–30 hours |

Data derived from in vitro microsomal studies .

2.2. Conjugation Reactions

3-Hydroxyguanfacine undergoes phase II metabolism:

-

Glucuronidation: UGT1A1/UGT2B7-mediated (65% of total metabolism).

3.1. Photolytic Degradation

Exposure to UV light (254 nm) induces cleavage of the dichlorophenyl-acetamide bond:

Degradation Products:

| Condition | Major Product | Minor Product |

|---|---|---|

| Acidic (pH 2) | 2,6-Dichlorophenylacetic acid | 3-Ketoguanfacine |

| Alkaline (pH 10) | Guanidine | Chlorophenyl fragments |

3.2. Thermal Degradation

At temperatures >150°C, guanfacine-13C,d5 decomposes via:

-

Decarboxylation: Loss of CO<sub>2</sub> from the acetamide group.

-

Dechlorination: Formation of monochlorinated byproducts.

Stability in Solvent Systems

| Solvent | Stability (25°C, 24h) | Degradation Products |

|---|---|---|

| Methanol | 98% intact | None detected |

| Water (pH 7.4) | 95% intact | 3-Hydroxyguanfacine (3%) |

| DMSO | 99% intact | None detected |

Data from accelerated stability studies .

Reaction with Pharmaceutical Excipients

Guanfacine-13C,d5 shows minimal reactivity with common excipients (e.g., lactose, magnesium stearate) under standard formulation conditions .

Scientific Research Applications

Pharmacological Profile

Mechanism of Action

Guanfacine acts primarily on the alpha-2A adrenergic receptors in the central nervous system. This interaction results in reduced sympathetic outflow, leading to decreased blood pressure and improved attention regulation in patients with attention deficit hyperactivity disorder (ADHD) . The pharmacodynamics of guanfacine are characterized by its selectivity for the alpha-2A receptor over other adrenergic subtypes, which enhances its therapeutic efficacy while minimizing side effects .

Pharmacokinetics

The pharmacokinetic properties of guanfacine-13C,d5 are crucial for understanding its behavior in biological systems. Key parameters include:

| Parameter | Value | Unit |

|---|---|---|

| Oral Bioavailability | 80% | unitless |

| Elimination Half-life | 17 hours | hours |

| Principal Metabolite | 3-hydroxylated derivative | - |

These properties facilitate its use in metabolic research, allowing for precise tracking of the compound's fate within biological systems .

Research Applications

-

Pharmacokinetic Studies

Guanfacine-13C,d5 is extensively used to study the pharmacokinetics of guanfacine itself. The stable isotope labeling allows researchers to trace the compound through metabolic pathways, providing insights into absorption, distribution, metabolism, and excretion (ADME) processes. -

Metabolic Research

The compound is employed in metabolic studies to investigate interactions with cytochrome P450 enzymes. Understanding these interactions is essential for predicting drug-drug interactions and individual variability in drug metabolism . -

Behavioral Studies

Guanfacine's effects on cognitive functions such as working memory and attention regulation have been observed in animal models. For example, studies have shown that guanfacine enhances prefrontal cortical functions, which are critical for attention and behavioral control .

Case Studies

Case Study 1: ADHD Treatment Efficacy

In a clinical trial involving children with ADHD, guanfacine was compared to methylphenidate and a combination of both treatments. The study demonstrated that guanfacine significantly reduced ADHD symptoms, with a notable improvement observed in patients receiving the monotherapy . This supports its application as an effective treatment option for individuals who may not respond optimally to stimulant medications.

Case Study 2: Stress-Induced Disorders

Guanfacine has also been investigated for its efficacy in managing stress-induced disorders. A randomized-controlled trial indicated that patients reported reduced anxiety levels when treated with guanfacine compared to placebo, highlighting its potential application beyond ADHD .

Mechanism of Action

Guanfacine-13C,d5 (hydrochloride) exerts its effects by acting as a selective α2A adrenergic receptor agonist. This action reduces the effects of the sympathetic nervous system on the heart and circulatory system, leading to decreased peripheral vascular resistance and heart rate. In the prefrontal cortex, it strengthens network connectivity by inhibiting cAMP-PKA-K+ channel signaling, enhancing neuronal firing, and improving cognitive functions .

Comparison with Similar Compounds

Table 1: Isotopologues of Guanfacine and Their Properties

Key Differences :

- Labeling Strategy : Guanfacine-13C,d5 incorporates deuterium and carbon-13, while Guanfacine-13C,15N3 uses nitrogen-14. Deuterium labeling (d5) may enhance metabolic stability due to the kinetic isotope effect, whereas 15N labels are more suited for nuclear magnetic resonance (NMR) studies .

- Applications: Both compounds are used in drug development for tracing, but Guanfacine-13C,15N3 is explicitly noted for its utility in studying receptor binding kinetics due to nitrogen’s role in hydrogen bonding .

Comparison with Structural Analogs

Table 2: Structural Analogs and Their Functional Contrasts

Key Differences :

- Pharmacological vs.

- Structural Features : Guanfacine contains a dichlorophenylacetamide group, enabling receptor specificity, while guanidine is a simple carbamidine derivative .

Research Findings and Mechanistic Insights

- Isotopic Tracing : Guanfacine-13C,d5 enables precise quantification in biological matrices, critical for studying absorption, distribution, metabolism, and excretion (ADME) .

- Cross-Reactivity : Studies on dopamine and adrenergic receptors (e.g., D1/D5 receptors) highlight the importance of receptor specificity. Unlike guanfacine, dopamine receptor agonists like (±)-SKF 38393 exhibit cross-reactivity with adrenergic pathways, complicating their mechanistic profiles .

Q & A

Q. What experimental considerations are critical for synthesizing Guanfacine-<sup>13</sup>C,d5 (hydrochloride) with high isotopic purity?

Methodological Answer:

- Use stable isotope-labeled precursors (e.g., <sup>13</sup>C-enriched carbon sources and deuterated solvents) to ensure isotopic integrity.

- Monitor reaction intermediates via mass spectrometry (MS) or nuclear magnetic resonance (NMR) to confirm isotopic incorporation .

- Purify the final product using reverse-phase HPLC with UV and MS detection to achieve ≥98% isotopic purity. Validate using certified reference materials .

Q. How should researchers handle and store Guanfacine-<sup>13</sup>C,d5 (hydrochloride) to prevent degradation?

Methodological Answer:

- Store lyophilized powder at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to minimize isotopic exchange and hydrolysis.

- Prepare working solutions in deuterated solvents (e.g., D2O) or acidic buffers (pH 3–4) to stabilize the hydrochloride salt form .

- Regularly validate stability via LC-MS over 6–12 months using accelerated degradation studies (e.g., elevated temperature or humidity) .

Q. What analytical techniques are recommended for quantifying Guanfacine-<sup>13</sup>C,d5 (hydrochloride) in biological matrices?

Methodological Answer:

- Employ LC-MS/MS with multiple reaction monitoring (MRM) for specificity. Use a stable isotope dilution assay (SIDA) to correct for matrix effects.

- Validate linearity (1–1000 ng/mL), accuracy (85–115%), and precision (CV ≤15%) per ICH guidelines. Cross-validate with non-labeled Guanfacine in spiked plasma or tissue homogenates .

Advanced Research Questions

Q. How can isotopic interference be mitigated when using Guanfacine-<sup>13</sup>C,d5 (hydrochloride) in tracer studies?

Methodological Answer:

- Characterize natural isotopic abundance of the unlabeled compound via high-resolution MS to identify potential overlaps (e.g., <sup>13</sup>C vs. <sup>34</sup>S).

- Optimize chromatographic separation to resolve isotopic peaks. Use mathematical correction models (e.g., matrix factorization) to account for residual interference .

Q. What strategies resolve discrepancies in pharmacokinetic data between Guanfacine-<sup>13</sup>C,d5 and its non-isotopic analog?

Methodological Answer:

Q. How to validate the use of Guanfacine-<sup>13</sup>C,d5 (hydrochloride) as an internal standard in multi-analyte panels?

Methodological Answer:

Q. What experimental designs are optimal for studying Guanfacine-<sup>13</sup>C,d5 (hydrochloride) metabolism in heterogeneous cell models?

Methodological Answer:

- Use tracer pulse-chase assays with time-resolved sampling. Combine with CRISPR-Cas9 knockout models to identify enzyme-specific metabolic pathways (e.g., MAO-A vs. MAO-B).

- Analyze isotopic enrichment in metabolites via high-resolution MS<sup>2</sup> and computational tools like XCMS Online for pathway mapping .

Data Integrity and Reproducibility

Q. How to address batch-to-batch variability in Guanfacine-<sup>13</sup>C,d5 (hydrochloride) synthesis?

Methodological Answer:

Q. What steps ensure reproducibility in cross-laboratory studies involving this compound?

Methodological Answer:

- Standardize protocols for sample preparation (e.g., extraction solvents, centrifugation speed) and instrument calibration (e.g., daily tuning with reference standards).

- Share raw data and metadata via platforms like MetaboLights or ChEMBL to enable independent verification .

Ethical and Safety Considerations

Q. What safety protocols are essential for handling Guanfacine-<sup>13</sup>C,d5 (hydrochloride) in preclinical studies?

Methodological Answer:

- Conduct hazard assessments per OSHA guidelines. Use fume hoods for powder handling and PPE (gloves, lab coats) to prevent dermal exposure.

- Train personnel on emergency procedures (e.g., eye flushing, spill containment) and document training per institutional safety committees .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.